3-methoxy-7H-benzo[de]anthracen-7-one
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Overview
Description
3-methoxy-7H-benzo[de]anthracen-7-one is an organic compound with the molecular formula C18H12O2. It is a derivative of benzanthrone, a polycyclic aromatic ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-7H-benzo[de]anthracen-7-one typically involves the reaction of 3-bromo-6aH-benzo[de]anthracen-7(8H)-one with methanol in the presence of a sodium methoxide solution . The reaction conditions include:
Solvent: Methanol
Reagent: Sodium methoxide
Temperature: Room temperature
Purification: Crystallization from benzene, ethanol, or acetone to yield yellow needles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-methoxy-7H-benzo[de]anthracen-7-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Mechanism of Action
The mechanism of action of 3-methoxy-7H-benzo[de]anthracen-7-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, resulting in cytotoxic effects. Additionally, the compound may interact with cellular enzymes and proteins, further contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzanthrone: A parent compound with similar structural features but lacks the methoxy group.
Naphthanthrone: Another polycyclic aromatic ketone with different substitution patterns.
7-Oxobenz[de]anthracene: A closely related compound with a similar core structure.
Uniqueness
3-methoxy-7H-benzo[de]anthracen-7-one is unique due to the presence of the methoxy group at the 3-position. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
CAS No. |
3688-79-7 |
---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-methoxybenzo[b]phenalen-7-one |
InChI |
InChI=1S/C18H12O2/c1-20-16-10-9-12-11-5-2-3-6-13(11)18(19)15-8-4-7-14(16)17(12)15/h2-10H,1H3 |
InChI Key |
BGQDCDRDPCVLJE-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O |
Key on ui other cas no. |
3688-79-7 |
Synonyms |
3-methoxybenzanthrone |
Origin of Product |
United States |
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